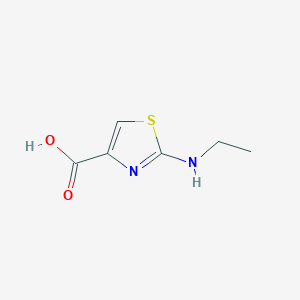

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored in the literature. For instance, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable antitumor activity against leukemia cell lines, indicating the potential of these analogs in cancer therapy . Another study reported the synthesis of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, which showed promising antiglycation activity, suggesting their potential in managing diabetic complications . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its structural analysis through hydrogen bonding interactions has been described .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . X-ray diffraction methods have also been employed to determine the crystallographic behavior of these compounds . The molecular geometry and electronic properties have been further investigated using density functional theory (DFT) methods, providing insights into the hydrogen bonding sites and molecular electrostatic potential (MEP) maps .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For example, the cyclization of thioamide with 2-chloroacetoacetate has been used to synthesize novel thiazole compounds . The reactivity of these compounds allows for the introduction of different substituents, which can significantly alter their biological properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of different substituents on the thiazole ring can influence properties such as solubility, melting point, and stability. Theoretical calculations, such as DFT, can predict various geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . These properties are crucial for understanding the behavior of thiazole derivatives in biological systems and their interactions with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Thiazole derivatives, including benzofused thiazoles, have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory and antioxidant properties. These derivatives have shown significant activity in vitro, demonstrating their potential as therapeutic agents (Raut et al., 2020). The synthesis involves cyclocondensation reactions, highlighting the versatility of thiazole derivatives in medicinal chemistry.

Biological Activity of Azolylthioacetic Acids

Azolylthioacetic acids, which are structurally related to thiazole derivatives, have been synthesized and analyzed for their diverse biological effects, including antioxidant, hypoglycemic, and antimicrobial activities. These findings suggest a promising avenue for the development of new bioactive compounds with potential therapeutic applications (Chornous et al., 2016).

Antioxidant Capacity Assays

The evaluation of thiazole derivatives in antioxidant capacity assays, such as the ABTS/PP decolorization assay, has provided insights into the reaction pathways and potential for these compounds as antioxidants. This research underscores the importance of thiazole derivatives in developing new antioxidant agents with specific reactivity patterns (Ilyasov et al., 2020).

Heterocyclic Systems Based on Thiazoles

The exploration of heterocyclic systems based on 1,3,4-thia(oxa)diazoles has revealed a wide range of pharmacological potentials, including antimicrobial, anti-inflammatory, and antitumor activities. These findings highlight the importance of thiazole-based heterocycles in the development of new pharmaceuticals (Lelyukh, 2019).

Applications in New Drug Development

The structural features of 1,3,4-oxadiazole, a related heterocycle, have been extensively studied for their role in new drug development, showcasing the significance of such heterocyclic scaffolds in medicinal chemistry. These compounds have been investigated for a variety of pharmacological activities, demonstrating the utility of thiazole and related heterocycles in drug discovery (Rana et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(ethylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-7-6-8-4(3-11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXITIJJLMMEAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)